molecular formula C8H9F3N2O2 B2598877 1-Propyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid CAS No. 1103427-26-4

1-Propyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid

Cat. No. B2598877
CAS RN: 1103427-26-4
M. Wt: 222.167
InChI Key: ZDRFYXGFSLMLRC-UHFFFAOYSA-N
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Description

“1-Propyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid” is a chemical compound . It is used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase . It also participates in the synthesis of disubstituted pyrimidines .


Synthesis Analysis

The compound can be synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis . The condensation reaction is carried out at 4045℃ for 5 hours, with ethanol as the solvent . During acylation, TEA is used as an acid-capturer, and trifluoroacetyl chloride replaces phosgene as the acylating reagent . The cyclization reaction is carried out in a mixed solvent of methanol and water .


Molecular Structure Analysis

The molecular structure of “1-Propyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid” is represented by the linear formula C8H9F3N2O2 . The InChI key is ZDRFYXGFSLMLRC-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It also participates in the synthesis of disubstituted pyrimidines .


Physical And Chemical Properties Analysis

The compound is a white crystalline solid . Its molecular weight is 222.17 . It has a melting point of 133-134°C .

properties

IUPAC Name

1-propyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-2-3-13-4-5(7(14)15)6(12-13)8(9,10)11/h4H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRFYXGFSLMLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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